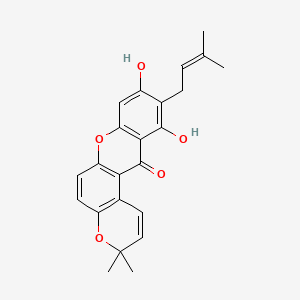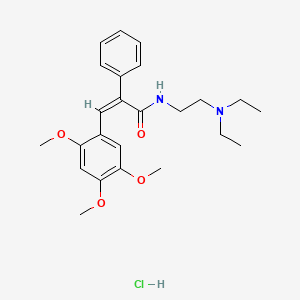
N-(2-(Diethylamino)ethyl)-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Diethylamino)ethyl)-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a diethylaminoethyl group, a trimethoxyphenyl group, and a phenylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride typically involves a multi-step process. One common method includes the condensation reaction between 2,4,5-trimethoxybenzaldehyde and N-(2-(diethylamino)ethyl)benzamide under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-(2-(Diethylamino)ethyl)-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(2-(Diethylamino)ethyl)-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a neuroprotective agent due to its ability to inhibit neurotoxicity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用机制
The mechanism of action of N-(2-(Diethylamino)ethyl)-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes essential for cancer cell survival. Additionally, the compound’s ability to modulate neurotransmitter levels in the central nervous system contributes to its neuroprotective effects.
相似化合物的比较
Similar Compounds
Phenethylamine, 2,4,5-trimethoxy-α-methyl-: Shares the trimethoxyphenyl group and exhibits similar pharmacological properties.
3,4,5-Trimethoxycinnamic acid: Contains the trimethoxyphenyl moiety and is used in traditional medicine for its sedative effects.
Colchicine: An anti-gout agent that also contains a trimethoxyphenyl group and inhibits tubulin polymerization.
Uniqueness
N-(2-(Diethylamino)ethyl)-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
属性
CAS 编号 |
93777-67-4 |
|---|---|
分子式 |
C24H33ClN2O4 |
分子量 |
449.0 g/mol |
IUPAC 名称 |
(Z)-N-[2-(diethylamino)ethyl]-2-phenyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C24H32N2O4.ClH/c1-6-26(7-2)14-13-25-24(27)20(18-11-9-8-10-12-18)15-19-16-22(29-4)23(30-5)17-21(19)28-3;/h8-12,15-17H,6-7,13-14H2,1-5H3,(H,25,27);1H/b20-15-; |
InChI 键 |
WGYHILCUZAUZAB-CRDKNBMZSA-N |
手性 SMILES |
CCN(CC)CCNC(=O)/C(=C\C1=CC(=C(C=C1OC)OC)OC)/C2=CC=CC=C2.Cl |
规范 SMILES |
CCN(CC)CCNC(=O)C(=CC1=CC(=C(C=C1OC)OC)OC)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


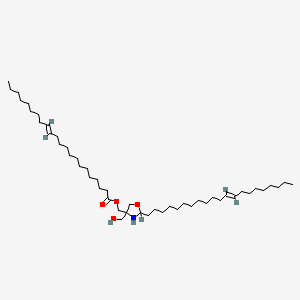
![4,11,13-trimethyl-5-(2-pyrrolidin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12708076.png)


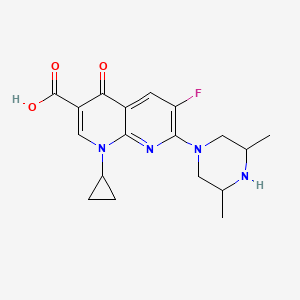
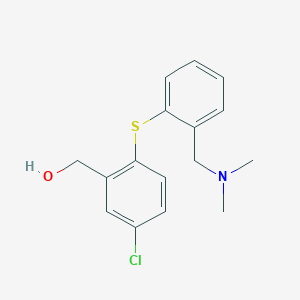
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12708108.png)
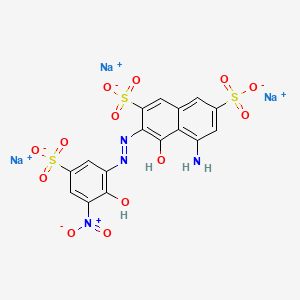
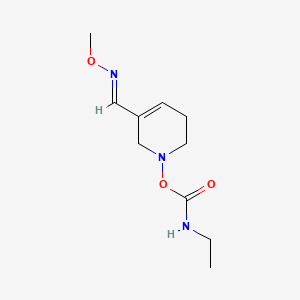
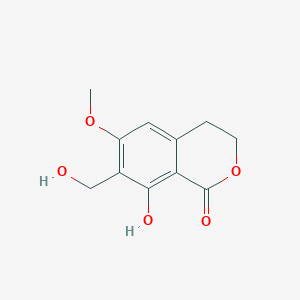
![Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]-](/img/structure/B12708120.png)


